2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone

LogP Lipophilicity Permeability

For kinase inhibitor SAR, precise control of the indole scaffold is critical. This 6-methyl-3-(chloroacetyl)indole provides a defined +0.1-0.6 logP increase vs. des-methyl analog 3CAI, enabling systematic probing of 6-position substitution effects on Akt allosteric inhibition. The chloroacetyl warhead retains full nucleophilic displacement capacity for thioether/amine conjugation. • 98% purity recommended for stoichiometric conjugation. • Irritant classification simplifies routine handling. • Available from BenchChem for immediate shipment.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
CAS No. 115027-18-4
Cat. No. B056583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone
CAS115027-18-4
SynonymsEthanone, 2-chloro-1-(6-methyl-1H-indol-3-yl)- (9CI)
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CN2)C(=O)CCl
InChIInChI=1S/C11H10ClNO/c1-7-2-3-8-9(11(14)5-12)6-13-10(8)4-7/h2-4,6,13H,5H2,1H3
InChIKeyXVEKDVUZMSRMAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(6-methyl-1H-indol-3-yl)ethanone (CAS 115027-18-4): Procurement-Grade Characterization of a 3-Chloroacetyl-6-methylindole Building Block


2-Chloro-1-(6-methyl-1H-indol-3-yl)ethanone (CAS 115027-18-4, MFCD03848185) is a synthetic indole derivative bearing a chloroacetyl substituent at the 3-position and a methyl group at the 6-position of the indole nucleus, with molecular formula C₁₁H₁₀ClNO and molecular weight 207.66 g/mol [1]. The compound belongs to the 3-(chloroacetyl)indole chemotype, a scaffold with demonstrated allosteric Akt kinase inhibition in its des-methyl congener 3CAI (2-chloro-1-(1H-indol-3-yl)ethanone, CAS 28755-03-5) . Its primary role in the research supply chain is as a functionalized indole building block for downstream derivatization, where the chloroacetyl moiety serves as an electrophilic handle for nucleophilic displacement and the 6-methyl group modulates both lipophilicity and steric environment relative to the unsubstituted parent . Commercially available from multiple vendors at 95% and 98% purity grades, this compound is positioned as a research intermediate rather than a fully profiled bioactive molecule [1].

Why 2-Chloro-1-(6-methyl-1H-indol-3-yl)ethanone Cannot Be Replaced by Unsubstituted 3CAI or Non-Chlorinated 6-Methylindole Analogs


Substituting 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone with the des-methyl analog 3CAI (CAS 28755-03-5) or with non-chlorinated 1-(6-methyl-1H-indol-3-yl)ethanone (CAS 1094718-97-4) introduces quantifiable alterations in physicochemical profile and synthetic utility that can compromise experimental reproducibility. The 6-methyl group confers a computed logP increase of approximately 0.1–0.6 units relative to 3CAI (XLogP3 2.7 vs. reported values of 2.09–2.59), altering partitioning behavior in biphasic reactions and chromatographic retention [1]. Conversely, the chloroacetyl carbonyl is the essential reactive center for nucleophilic displacement chemistry; its absence in the non-chlorinated analog eliminates the capacity for thiol alkylation, amine conjugation, and other derivatizations that define the scaffold's synthetic value . Positional isomerism further differentiates this compound: 3-substituted chloroacetylindoles are regioisomerically distinct from 4-, 5-, 6-, or 7-chloroacetyl congeners that arise from Friedel-Crafts acylation on the benzenoid ring, each exhibiting different electronic and steric environments that affect downstream reaction outcomes [2]. These differences are not interchangeable without revalidation of the entire synthetic sequence.

Quantitative Differentiation Evidence for 2-Chloro-1-(6-methyl-1H-indol-3-yl)ethanone (115027-18-4) Versus Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 6-Methyl Derivative vs. Des-Methyl 3CAI

The target compound exhibits a computed XLogP3 of 2.7, representing an increase in predicted lipophilicity compared to the des-methyl analog 2-chloro-1-(1H-indol-3-yl)ethanone (3CAI), for which reported experimental and computed logP values range from 2.092 to 2.59 [1]. This difference of approximately +0.1 to +0.6 logP units is attributable to the electron-donating and hydrophobic 6-methyl substituent on the indole ring, which increases the compound's affinity for non-polar phases .

LogP Lipophilicity Permeability Chromatographic retention

Vendor Purity Grade Availability: 98% (NLT) vs. Standard 95% Offering for the Unsubstituted Analog

Multiple vendors supply 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone at a certified purity of 98% (NLT, HPLC), including MolCore and Leyan (product 1170754) . This compares favorably to the most commonly listed purity grade of 95% for the des-methyl analog 3CAI from major suppliers such as Sigma-Aldrich and Enamine, although 98% and 99% grades of 3CAI are also available from select vendors . The availability of a 98% baseline grade for the target compound reduces the need for additional purification prior to use as a synthetic intermediate where stoichiometric precision is required.

Purity Quality control Procurement specification HPLC

Chloroacetyl Reactivity Retention with Altered Electrophilicity: 6-Methyl Electronic Effect on the Carbonyl Center

The chloroacetyl carbonyl is the primary reactive site for nucleophilic displacement in both the target compound and its analogs. However, the 6-methyl group is an electron-donating substituent that can modestly reduce the electrophilicity of the indole ring and, through resonance, influence the electron density at the 3-position carbonyl [1]. Literature on indole acylation regiochemistry demonstrates that 6-substituted indoles undergo 3-position acylation with chloroacetyl chloride to yield the 3-chloroacetyl product as a single regioisomer, whereas unsubstituted indole can produce mixtures of 1- and 3-acylated products under certain conditions [2]. This regiospecificity advantage simplifies purification and improves isolated yield in preparative-scale syntheses that use 6-methylindole as the starting material.

Reactivity Electrophilicity Nucleophilic substitution Indole substitution effect

Safety Classification: 'Irritant' Hazard Profile Consistent with Chloroacetylindole Class but Lacking Acute Oral Toxicity Classification

2-Chloro-1-(6-methyl-1H-indol-3-yl)ethanone is classified as an 'Irritant' by VWR International, with no additional acute toxicity or specific target organ toxicity classifications listed on the vendor SDS . In contrast, the des-methyl analog 3CAI carries GHS hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) according to Molbase SDS data [1]. While the difference in reported hazard classifications may reflect variations in toxicological testing rather than intrinsic toxicity differences, procurement teams handling both compounds should note that the 6-methyl derivative currently carries a less restrictive hazard label in the VWR/Matrix Scientific supply chain, which may simplify institutional chemical hygiene plan requirements for stock solutions and routine laboratory handling.

Safety Hazard classification Handling GHS

Kinase Inhibition Potential: Class-Level Inference from 3CAI Pharmacophore with 6-Methyl Structural Alert

The des-methyl analog 3CAI (2-chloro-1-(1H-indol-3-yl)ethanone) is a well-characterized allosteric Akt1/Akt2 inhibitor with IC₅₀ < 1 µM in in vitro kinase assays and demonstrated selectivity over 84 other kinases at 1–10 µM . 3CAI binds the Akt pleckstrin homology (PH) domain in an ATP-noncompetitive manner and suppresses colon cancer cell growth in vitro and in vivo [1]. No direct Akt inhibition data are publicly available for the 6-methyl derivative. However, SAR analysis of indole-based Akt inhibitors indicates that substituents at the 6-position of the indole ring can engage in hydrophobic contacts within the kinase binding pocket, and methyl substitution at this position is tolerated in multiple indole-scaffold Akt inhibitor series [2]. The absence of confirmatory data means that any assumption of retained Akt inhibitory activity must be experimentally verified; the 6-methyl group may enhance, diminish, or have no effect on target engagement relative to 3CAI.

Akt inhibition Allosteric kinase inhibitor PH domain Structure-activity relationship

Molecular Descriptor Differentiation: Rotatable Bond Count, H-Bond Donor/Acceptor Profile and Compliance with Lead-Like Space

The target compound possesses 2 rotatable bonds, 1 hydrogen bond donor (indole NH), and 1 hydrogen bond acceptor (carbonyl oxygen), with a topological polar surface area (TPSA) computed at approximately 32.9 Ų [1]. These values are identical to the des-methyl analog 3CAI for H-bond donor/acceptor count and rotatable bond count, but the molecular weight is 14.03 Da higher (207.66 vs. 193.63 g/mol). Compared to 1-(6-methyl-1H-indol-3-yl)ethanone (CAS 1094718-97-4, MW 173.21, 0 H-bond donors if N-substituted, 1 H-bond acceptor), the target compound's chloroacetyl group adds both molecular weight (+34.45 Da) and the capacity for covalent modification via nucleophilic displacement at the α-chloro carbon [2]. All three compounds fall within lead-like chemical space (MW < 300, logP < 3, HBD ≤ 3, HBA ≤ 3), but the target uniquely combines the chloroacetyl warhead with the 6-methyl substitution pattern.

Drug-likeness Lead-like properties Molecular descriptors Physicochemical profiling

Recommended Procurement and Application Scenarios for 2-Chloro-1-(6-methyl-1H-indol-3-yl)ethanone Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Campaigns Exploring 6-Position Substituent Effects on Indole-Based Kinase Inhibitor Pharmacophores

Medicinal chemistry teams investigating indole-scaffold kinase inhibitors should procure 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone as a 6-methyl comparator to the established Akt allosteric inhibitor 3CAI. The +14 Da mass shift and +0.1–0.6 logP increase (XLogP3 2.7 vs. 2.09–2.59 for 3CAI) provide a defined perturbation of the indole core without altering the chloroacetyl warhead, enabling SAR deconvolution of methyl substitution effects on target engagement [1]. The compound should be used in parallel with 3CAI and the non-chlorinated 6-methyl analog (CAS 1094718-97-4) to isolate the contributions of the chloroacetyl group and the 6-methyl group to biological activity [2].

Covalent Probe Synthesis via Nucleophilic Displacement of the α-Chloro Ketone Moiety

The 3-chloroacetyl group serves as an electrophilic handle for synthesizing thioether, amine, and ether conjugates through SN2 displacement of chloride. The 6-methyl substitution enhances organic-phase solubility during the coupling step (ΔlogP +0.1 to +0.6 vs. unsubstituted analog), potentially improving reaction homogeneity in non-polar solvents [1]. This application is supported by the established use of 3-chloroacetylindole as a synthetic intermediate in the preparation of 1,2-dihydroazepino[4,5-b]indoles and related heterocyclic systems . Procurement at 98% purity (MolCore, Leyan) is recommended for stoichiometric conjugation chemistry where precise control of electrophile equivalents is critical.

Chromatographic Method Development and Analytical Reference Standard Qualification

The higher logP of 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone relative to 3CAI results in measurably longer reversed-phase HPLC retention, making it a useful system suitability marker for separating closely related chloroacetylindole analogs. Analytical laboratories developing purity methods for indole-based compound libraries can exploit the distinct retention time to resolve the 6-methyl derivative from its des-methyl congener under standardized gradient conditions [1]. The compound's 'Irritant' hazard classification (vs. H302/H319 for 3CAI) also simplifies handling requirements for routine analytical standard preparation .

Chemical Biology Tool Compound with Requirement for De Novo Kinase Selectivity Profiling

Investigators may procure this compound as a novel chemical biology probe to test whether 6-methyl substitution on the indole ring alters the kinase selectivity fingerprint established for 3CAI (Akt1/Akt2 selective over 84 kinases at 1 µM) [1]. This application carries the explicit caveat that no Akt inhibition data currently exist for the 6-methyl derivative. The experimental design must include a head-to-head kinase profiling comparison against 3CAI, with the 6-methyl derivative serving as the test article and 3CAI as the positive control. Procurement of both compounds from the same vendor at matched purity grades is advised to minimize batch-to-batch variability in comparative assays [2].

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